

How to dissolve and prepare LCH-7749944 for in vitro assays

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Compound of Interest

Compound Name: LCH-7749944

Cat. No.: B1684478

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Application Notes and Protocols for LCH-7749944

Product Name: **LCH-7749944** (Alternate Name: GNF-PF-2356) Target: p21-activated kinase 4 (PAK4)

Introduction

LCH-7749944 is a potent and novel inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in critical cellular processes such as cytoskeletal organization, cell proliferation, and oncogenic transformation.^{[1][2][3]} Due to its role in various cancer-related signaling pathways, PAK4 has emerged as a significant therapeutic target. **LCH-7749944** has been shown to effectively suppress the proliferation of human cancer cells by downregulating pathways such as the PAK4/c-Src/EGFR/cyclin D1 cascade and inducing apoptosis.^{[2][3][4]} These application notes provide detailed protocols for the dissolution, preparation, and use of **LCH-7749944** in common in vitro assays.

Physicochemical and Biological Properties

A summary of the key quantitative data for **LCH-7749944** is presented below.

Property	Value	Source(s)
Molecular Weight	350.41 g/mol	[1][5]
Formula	C ₂₀ H ₂₂ N ₄ O ₂	[1][5]
CAS Number	796888-12-5	[1][5]
IC ₅₀ (PAK4, Cell-free)	14.93 µM	[1][4][5]
In Vitro Solubility	DMSO: ≥70 mg/mL (199.76 mM) Ethanol: 70 mg/mL (199.76 mM) Water: Insoluble	[1][5]
Storage (Powder)	3 years at -20°C	[1][4]
Storage (In Solvent)	1 year at -80°C 1 month at -20°C	[1]

Preparation of Stock Solutions

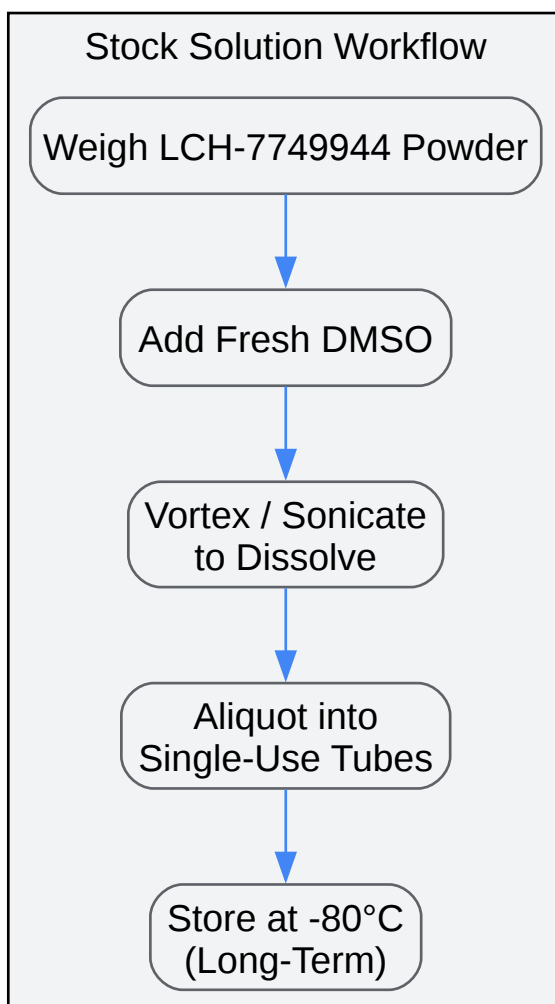
Proper dissolution and storage of **LCH-7749944** are critical for maintaining its activity and ensuring experimental reproducibility. DMSO is the recommended solvent for preparing high-concentration stock solutions.

Materials:

- **LCH-7749944** powder
- Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Optional: Sonicator

Protocol for 10 mM Stock Solution:

- Weighing: Accurately weigh the required amount of **LCH-7749944** powder. For 1 mL of a 10 mM stock solution, you will need 3.504 mg (Molecular Weight: 350.41).
- Reconstitution: Add the appropriate volume of fresh DMSO to the vial containing the **LCH-7749944** powder. It is crucial to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[\[1\]](#)
- Dissolution: Vortex the solution thoroughly to facilitate dissolution. If necessary, gentle warming or sonication can be used to ensure the compound is fully dissolved.[\[4\]](#)
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile polypropylene tubes.[\[1\]](#)[\[4\]](#)
- Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[\[1\]](#)[\[6\]](#)[\[7\]](#)



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Caption: Workflow for **LCH-7749944** stock solution preparation.

Experimental Protocols

Cell Proliferation Assay (e.g., using MTT or WST-1)

This protocol describes how to assess the effect of **LCH-7749944** on the proliferation of cancer cells. In studies with human gastric cancer cell lines (e.g., SGC7901, MKN-1, BGC823), effective concentrations ranged from 5 to 50 μM .^{[4][6]}

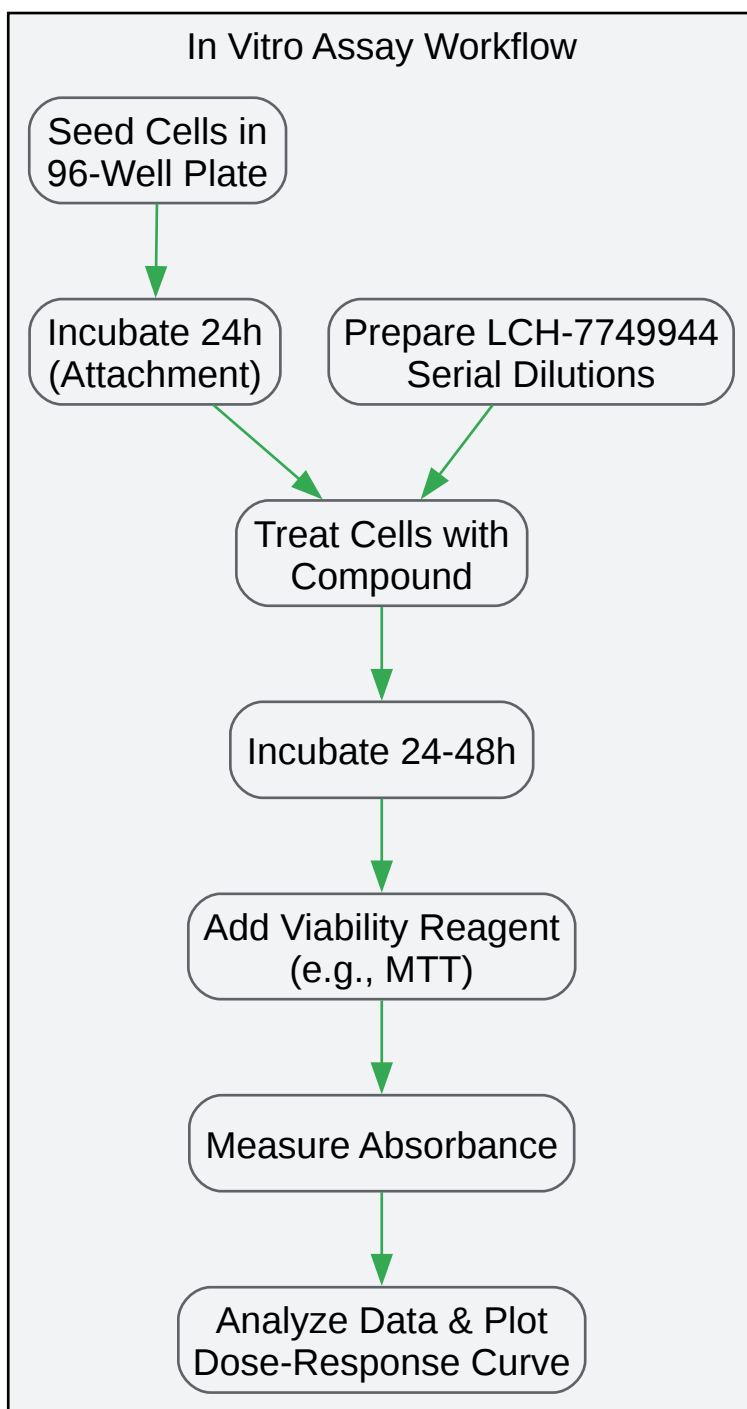
Materials:

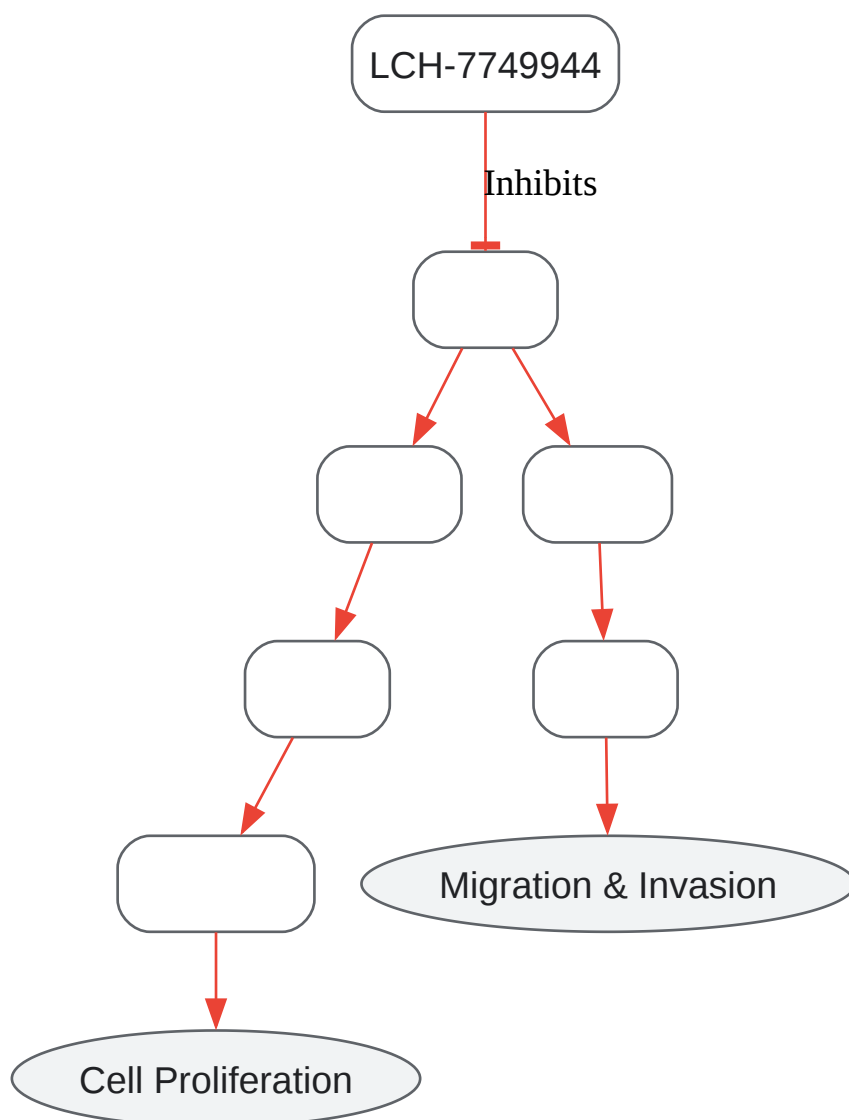
- Cancer cell line of interest (e.g., SGC7901)

- Complete cell culture medium
- 96-well cell culture plates
- **LCH-7749944** stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- MTT or WST-1 reagent
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Dilution: Prepare serial dilutions of **LCH-7749944** in complete medium from your 10 mM stock. A typical concentration range for initial screening is 0, 5, 10, 20, 30, 40, and 50 μ M.
 - Important: The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.^[4] Include a vehicle control (medium with 0.1% DMSO).
- Cell Treatment: Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **LCH-7749944**.
- Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.^{[4][6]}
- Viability Assessment: Add the viability reagent (e.g., 10 μ L of MTT or WST-1) to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration and calculate the IC₅₀ value.





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